N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide is a synthetic organic compound that features a thiadiazole ring, a fluorobenzyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl chloride with sodium sulfinate to form the corresponding sulfone. This intermediate is then reacted with a thiadiazole derivative under suitable conditions to yield the final product. The reaction conditions often involve the use of polar aprotic solvents and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The thiadiazole ring can interact with various enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorobenzyl)-N-(4-methoxy-2-methylphenyl)norvalinamide
- N-(5-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide
Uniqueness
N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H16FN3O3S2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]pentanamide |
InChI |
InChI=1S/C14H16FN3O3S2/c1-2-3-8-12(19)16-13-17-18-14(22-13)23(20,21)9-10-6-4-5-7-11(10)15/h4-7H,2-3,8-9H2,1H3,(H,16,17,19) |
InChI Key |
CIAXFGXGLMTNDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.